

A Comparative Guide to the Low-Temperature Properties of Plasticizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisooctyl sebacate*

Cat. No.: B1670628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the low-temperature performance of various plasticizers, supported by experimental data. Plasticizers are additives that increase the flexibility and workability of polymeric materials by lowering their glass transition temperature (Tg).^{[1][2]} For applications in cold environments, such as medical tubing, wire and cable insulation, and automotive interiors, selecting a plasticizer that maintains material flexibility at low temperatures is critical to prevent brittleness and product failure.^{[3][4]} This document details the performance of common plasticizer families, outlines the experimental protocols for their evaluation, and presents a clear summary of their comparative properties.

Comparative Performance Data

The selection of a plasticizer is often a balance between achieving desired low-temperature flexibility and other properties like volatility, extraction resistance, and cost.^{[5][6]} Aliphatic dibasic acid esters, such as adipates and sebacates, are well-known for imparting superior low-temperature properties compared to general-purpose phthalates.^{[2][6][7]} Trimellitates offer a compromise, providing good performance at both low and high temperatures, while modern non-phthalate alternatives like DINCH also show competitive low-temperature characteristics.^{[5][8][9]}

The following table summarizes key low-temperature performance metrics for several representative plasticizers in a typical Polyvinyl Chloride (PVC) formulation.

Plasticizer Family	Plasticizer Name (Abbreviation)	Glass Transition Temp. (Tg) of PVC Compound (°C)	Brittleness Point (°C) (ASTM D746)	Key Low-Temperature Characteristics & Trade-offs
Adipates	Dioctyl Adipate (DOA)	-45 to -50	-55 to -70	Excellent low-temperature flexibility. [10] [11] Considered a standard for cold-weather applications. [6] Higher volatility and migration compared to phthalates. [5] [12]
Sebacates	Dioctyl Sebacate (DOS)	-50 to -55	-65 to -75	Superior low-temperature performance with lower volatility than DOA. [3] [6] Often used in demanding applications. Higher cost.
Azelates	Di(2-ethylhexyl) Azelate (DOZ)	-48 to -53	-60 to -70	Excellent low-temperature properties, with performance between DOA and DOS. [2] [6] Used for applications requiring low plasticizer volatility. [6]

Trimellitates	Trioctyl Trimellitate (TOTM)	-30 to -35	-40 to -50	Good balance of low-temperature performance and very low volatility (high permanence).[5] [13] Suitable for high-temperature wire and cable applications.[8] [9]
	Dioctyl Phthalate (DOP/DEHP)	-25 to -30	-35 to -45	Baseline performance; less effective at low temperatures compared to adipates.[11] Its inflexible benzene ring structure limits low-temperature performance.[11]
Phthalates (General Purpose)	Diisobutyl Phthalate (DIBP)	-25 to -30	-35 to -45	Improved low-temperature performance compared to DOP and DINP. [1][8] Developed for sensitive applications due to a favorable toxicological profile.[8]
Non-Phthalate Alternatives	Diisobutyl cyclohexane-1,2-dicarboxylate (DINCH)	-35 to -40	-45 to -55	Good low-temperature performance
Phosphate Esters	Alkyl Aryl Phosphates	Varies	-40 to -60	Good low-temperature performance

				combined with inherent flame retardancy and smoke suppression. [14] [15]
Polymeric Plasticizers	Low MW Polyester Adipate	-15 to -25	-20 to -30	Poor initial low-temperature performance. [16] However, they offer excellent permanence, with low volatility and migration resistance, leading to better retention of properties after aging. [11] [16]

Note: The values presented are typical and can vary based on the specific formulation, polymer grade, and concentration of the plasticizer.

Experimental Protocols

Accurate evaluation of low-temperature properties relies on standardized testing methodologies. The primary tests include determining the glass transition temperature (T_g) and the brittleness point.

Sample Preparation

A consistent sample preparation protocol is crucial for comparative analysis.

- Compounding: The polymer resin (e.g., PVC) is dry-blended with the plasticizer at a specified concentration (e.g., 40-60 parts per hundred resin - phr), along with stabilizers and other necessary additives.

- Milling: The mixture is processed on a two-roll mill at an elevated temperature (e.g., 300-350°F or 150-175°C) until a homogenous, fused sheet is formed.[17]
- Molding: The milled sheet is cooled and then compression-molded into plaques of a specified thickness (e.g., 20-75 mil) under heat and pressure to create standardized samples for testing.[17]

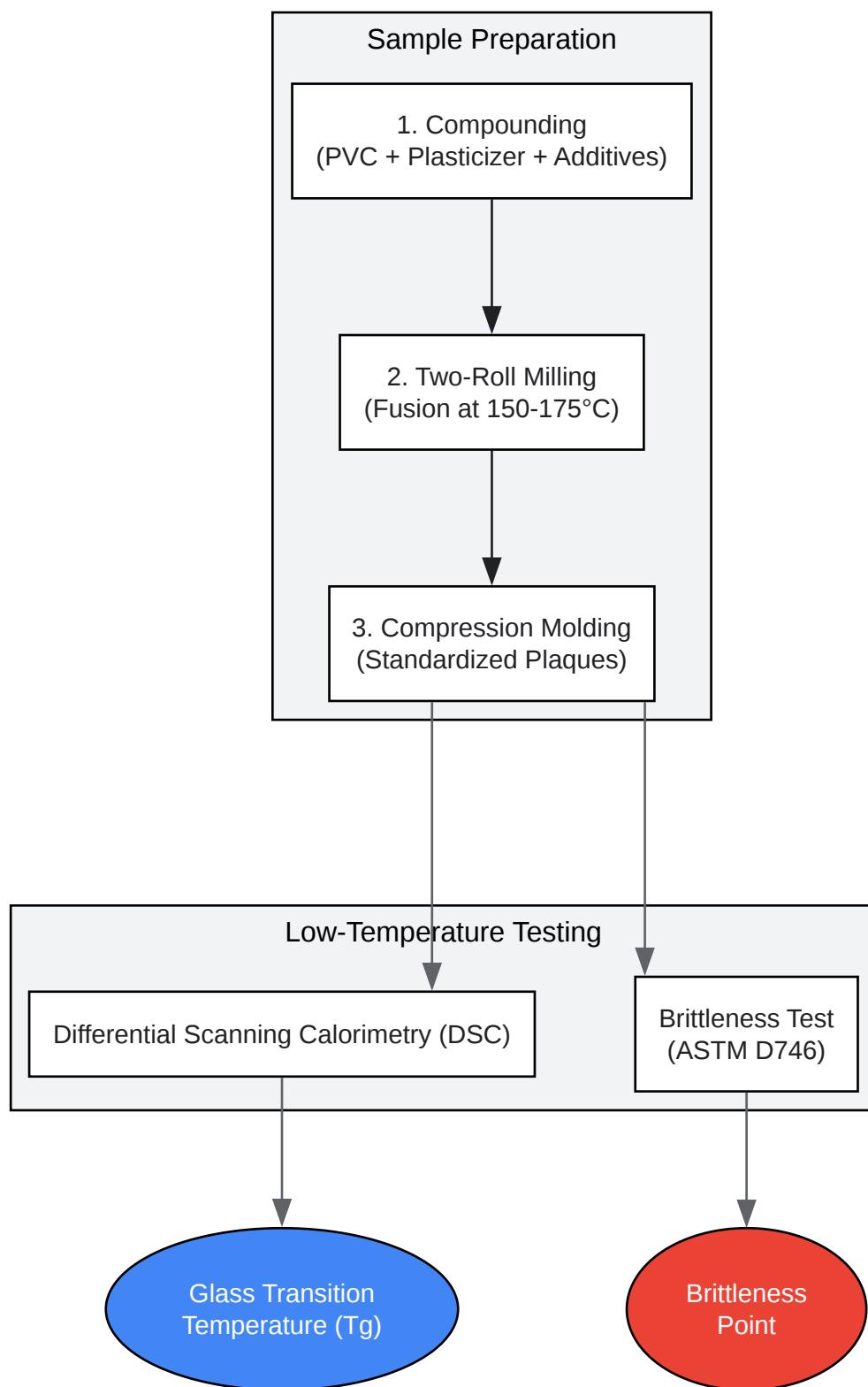
Glass Transition Temperature (Tg) Determination

The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[18] A lower Tg indicates better flexibility at colder temperatures.[19] This is commonly measured using Differential Scanning Calorimetry (DSC).

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step change in the heat flow curve.
- Procedure:
 - A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
 - The sample is placed in the DSC cell alongside an empty reference pan.
 - The cell is cooled to a low temperature (e.g., -100°C) and then heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[20]
 - The heat flow is recorded, and the Tg is determined from the resulting thermogram, typically at the midpoint of the transition.

Brittleness Temperature Test (ASTM D746)

This impact test determines the temperature at which a plasticized material fractures or cracks under specified conditions, indicating its transition to a brittle state.

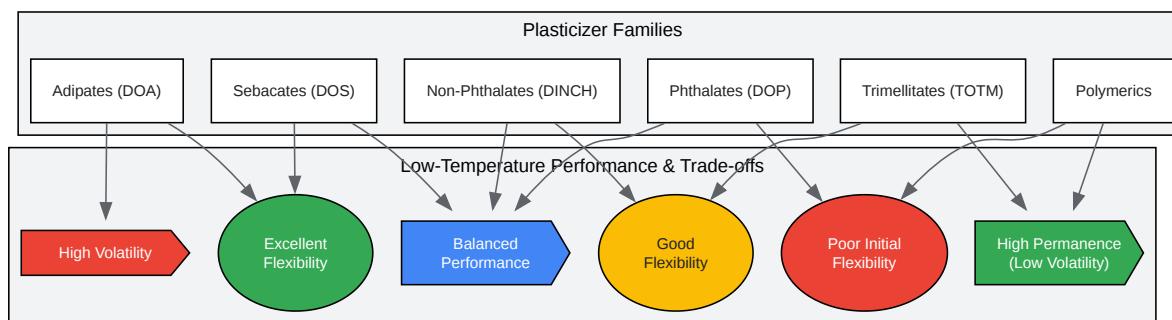

- Principle: The test identifies the temperature at which 50% of tested specimens fail by cracking upon impact.
- Procedure:

- Standardized specimens are cut from the molded plaques.
- The specimens are clamped into a holder within a test chamber.
- The chamber is filled with a heat-transfer medium (e.g., isopropanol) and cooled to a selected test temperature.
- After a conditioning period, a striker arm impacts each specimen once.
- The specimens are examined for failure (any crack, fissure, or hole).
- The test is repeated at different temperatures (typically in 2°C or 5°C increments) to find the temperature at which half of the specimens fail.[\[17\]](#)

Visualizations

Experimental Workflow for Low-Temperature Property Evaluation

The following diagram illustrates the standardized workflow for preparing and testing plasticized polymer samples to determine their low-temperature characteristics.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the low-temperature properties of plasticizers.

Logical Relationships of Plasticizer Families and Properties

This diagram categorizes different plasticizer types and maps them to their characteristic low-temperature performance attributes and common trade-offs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 2. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 3. bdmaee.net [bdmaee.net]
- 4. gointermediates.com [gointermediates.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. kinampark.com [kinampark.com]

- 7. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasticizers - BASF Aerospace Materials and Technologies [aerospace.bASF.com]
- 9. polynt.com [polynt.com]
- 10. What You Need to Know About the Different Types of Plasticizers_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 11. hallstarindustrial.com [hallstarindustrial.com]
- 12. benchchem.com [benchchem.com]
- 13. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 14. krahn.eu [krahn.eu]
- 15. EP0478527A2 - Phosphate ester plasticizer - Google Patents [patents.google.com]
- 16. ctg-praha.cz [ctg-praha.cz]
- 17. US7211140B1 - Low temperature plasticizers for flexible polyvinyl chloride resin applications - Google Patents [patents.google.com]
- 18. appstate.edu [appstate.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Low-Temperature Properties of Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670628#comparative-study-of-the-low-temperature-properties-of-plasticizers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com